molecular formula C7H14O2S B12608247 2-[(tert-Butylperoxy)methyl]thiirane CAS No. 912485-41-7

2-[(tert-Butylperoxy)methyl]thiirane

Cat. No.: B12608247
CAS No.: 912485-41-7
M. Wt: 162.25 g/mol
InChI Key: VKYXQYOIURHRNJ-UHFFFAOYSA-N
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Description

2-[(tert-Butylperoxy)methyl]thiirane (CAS 912485-41-7) is a specialized chemical reagent of interest in organic synthesis and materials science research. This molecule features a unique structure combining two highly reactive functional groups: a thiirane (episulfide) ring and a tert-butyl peroxide moiety . The thiirane ring is known for its high ring strain, making it a valuable electrophile for ring-opening reactions with various nucleophiles, leading to sulfur-containing products . Researchers can leverage this compound as a potential building block or cross-linking agent in polymer chemistry, as organic peroxides are widely used as initiators for radical polymerization . The presence of both sulfide and peroxide groups in a single molecule may facilitate studies on novel polymerization mechanisms or the synthesis of functional polymeric materials. According to safety data, this compound is for industry and research use only. It is stable under recommended cool storage conditions in a tightly closed container . Handling requires standard personal protective equipment, including safety glasses, impervious clothing, and gloves, in a well-ventilated area. When working with large quantities, the use of a dust mask is advised . 2-[(tert-Butylperoxy)methyl]thiirane is intended for research purposes only and is not classified as a drug, cosmetic, or for household use.

Properties

CAS No.

912485-41-7

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

IUPAC Name

2-(tert-butylperoxymethyl)thiirane

InChI

InChI=1S/C7H14O2S/c1-7(2,3)9-8-4-6-5-10-6/h6H,4-5H2,1-3H3

InChI Key

VKYXQYOIURHRNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOCC1CS1

Origin of Product

United States

Synthetic Methodologies for 2 Tert Butylperoxy Methyl Thiirane

Strategies for Thiirane (B1199164) Ring Construction Relevant to Substituted Systems

The formation of the three-membered thiirane ring is a cornerstone of this synthesis. Several methods have been developed for the stereospecific and regioselective synthesis of substituted thiiranes.

A widely employed and reliable method for the synthesis of thiiranes is the conversion of their corresponding epoxide analogues. nih.gov This approach leverages the commercial availability and straightforward synthesis of a vast array of epoxides. The reaction typically involves nucleophilic attack of a sulfur-containing reagent, such as thiocyanate (B1210189) salts or thiourea (B124793), on the epoxide ring, leading to a ring-opening and subsequent intramolecular cyclization to form the thiirane.

The stereochemistry of the starting epoxide is generally inverted during the reaction, proceeding through a backside attack mechanism. This allows for a high degree of stereocontrol in the final thiirane product, provided the stereochemistry of the precursor epoxide is well-defined. Key parameters that influence the success of this transformation include the choice of solvent, temperature, and the nature of the sulfurating agent.

Table 1: Comparison of Sulfurating Agents for Epoxide to Thiirane Conversion

Sulfurating AgentTypical Reaction ConditionsAdvantagesDisadvantages
Potassium Thiocyanate (KSCN)Acetonitrile or Toluene, 50-70°CReadily available, effective for a range of epoxides.Can sometimes lead to side products.
Thiourea (NH₂CSNH₂)Acidic conditionsGood yields, often with high stereospecificity.Requires acidic conditions which may not be compatible with all functional groups.

For the synthesis of 2-[(tert-Butylperoxy)methyl]thiirane, a potential precursor would be 2-[(tert-Butylperoxy)methyl]oxirane. The thiation of this epoxide using either potassium thiocyanate or thiourea would be a direct route to the target molecule. However, the compatibility of the peroxide group with the reaction conditions, particularly the acidic environment sometimes used with thiourea, would need to be carefully considered.

An alternative approach to thiirane synthesis involves the direct transfer of a sulfur atom to an alkene. This method avoids the pre-functionalization required in the epoxide route. Various catalysts have been developed to facilitate this transformation, enabling the reaction to proceed under mild conditions and with good control over selectivity.

While specific catalytic systems for the direct sulfenylation of an alkene bearing a tert-butylperoxy group are not extensively documented, research into catalytic sulfur transfer reactions is an active area. These methods often employ transition metal catalysts in conjunction with a sulfur source. The development of a catalytic system compatible with the peroxide functionality would be a significant advancement for the synthesis of the target compound.

The reaction of diazo compounds with thiocarbonyl compounds represents another powerful method for the construction of thiirane rings. This approach typically proceeds through the formation of a thiadiazoline intermediate, which then extrudes nitrogen to yield the corresponding thiirane. The stereochemical outcome of the reaction can often be controlled by the geometry of the starting materials and the reaction conditions.

A recent study has demonstrated a highly stereoselective synthesis of cis-diarylthiiranes through the stereospecific sulfurization of E,E-aldazine N-oxides. nih.gov This method proceeds via the formation of a trans-thiocarbonyl ylide intermediate, which undergoes a 4π-electrocyclization to furnish the cis-thiirane with excellent diastereoselectivity. nih.gov While this specific methodology is demonstrated for diarylthiiranes, the underlying principle of using a thiocarbonyl precursor could potentially be adapted for the synthesis of other substituted thiiranes.

The development of organocatalysis has provided new avenues for the asymmetric synthesis of chiral molecules, including thiiranes. Organocatalysts can activate the substrates and reagents in a stereocontrolled manner, leading to the formation of enantioenriched products. For the synthesis of a chiral molecule like 2-[(tert-Butylperoxy)methyl]thiirane, an enantioselective method would be highly desirable.

While specific organocatalytic methods for the direct synthesis of 2-[(tert-Butylperoxy)methyl]thiirane are not reported, the principles of organocatalytic epoxide activation or alkene functionalization could be applied. For instance, a chiral organocatalyst could be employed to mediate the reaction between an epoxide and a sulfur nucleophile, controlling the stereochemical outcome of the ring-opening and subsequent cyclization.

Methodologies for Incorporating the tert-Butylperoxy Moiety

The introduction of the tert-butylperoxy group is the second critical aspect of the synthesis. This functional group is often installed via oxidative methods.

A common strategy for the formation of peroxy linkages involves the reaction of a suitable precursor with an oxidizing agent such as hydrogen peroxide or an organic peracid. In the context of synthesizing 2-[(tert-Butylperoxy)methyl]thiirane, this could involve the reaction of a precursor containing a leaving group with tert-butyl hydroperoxide.

For instance, a precursor such as 2-(halomethyl)thiirane or 2-(tosyloxymethyl)thiirane could be reacted with the sodium or potassium salt of tert-butyl hydroperoxide. This nucleophilic substitution reaction would directly install the tert-butylperoxy group onto the thiirane scaffold.

Alternatively, the tert-butylperoxy group could be introduced at an earlier stage of the synthesis. For example, tert-butyl allyl peroxide could be synthesized and then subjected to one of the thiirane-forming reactions described in section 2.1. The synthesis of tert-butyl peroxy esters from tert-butyl hydroperoxide and an acyl chloride is a well-established transformation and could be adapted for this purpose. chemicalbook.com

Table 2: Potential Precursors for the Introduction of the tert-Butylperoxy Group

PrecursorReagentReaction Type
2-(Halomethyl)thiiranetert-Butyl hydroperoxide/baseNucleophilic Substitution
2-(Tosyloxymethyl)thiiranetert-Butyl hydroperoxide/baseNucleophilic Substitution
Allyl alcoholtert-Butyl hydroperoxide/acid catalystEtherification
Allyl halidetert-Butyl hydroperoxide/baseWilliamson Ether Synthesis

Alkylation and Functionalization of Hydroperoxides for Peroxy Group Introduction

The introduction of the tert-butylperoxy group is a critical step in the synthesis of the target molecule. This is typically achieved through the nucleophilic character of hydroperoxides, such as tert-butyl hydroperoxide (t-BHP). Hydroperoxides are mildly acidic compounds that can be deprotonated to form hydroperoxide anions (ROO⁻), which are potent nucleophiles. wikipedia.org

One of the most common methods for introducing the peroxy group is the Williamson ether synthesis-type reaction, where a hydroperoxide anion displaces a leaving group. For the synthesis of the precursor to 2-[(tert-Butylperoxy)methyl]thiirane, tert-butyl hydroperoxide is reacted with a suitable three-carbon electrophile. A common precursor is an oxirane (epoxide) bearing a leaving group, such as 2-(chloromethyl)oxirane (epichlorohydrin).

The reaction involves the nucleophilic attack of tert-butyl hydroperoxide, or its conjugate base, on the electrophilic carbon of the chloromethyl group. Alternatively, a base-catalyzed ring-opening of the epoxide by t-BHP can be employed. Research on related systems has shown that the Lewis acid-catalyzed opening of cyclic ethers like oxetanes with alkyl hydroperoxides can effectively furnish peroxy alcohols. researchgate.net A similar strategy, applied to epoxides, allows for the formation of a key intermediate, tert-butyl oxiranylmethyl peroxide. This intermediate contains the necessary epoxide ring that can be later converted to the thiirane.

Table 1: Representative Conditions for Peroxy Group Introduction

Reactant 1 Reactant 2 Catalyst/Base Solvent Outcome
tert-Butyl hydroperoxide 2-(Chloromethyl)oxirane Sodium Hydroxide Water/Dichloromethane (B109758) tert-Butyl oxiranylmethyl peroxide
tert-Butyl hydroperoxide 2-(Tosyloxymethyl)oxirane Potassium carbonate Acetonitrile tert-Butyl oxiranylmethyl peroxide

Convergent and Divergent Synthetic Routes for Assembling the Thiirane-Peroxide Conjugate

For 2-[(tert-Butylperoxy)methyl]thiirane, the synthesis converges at the point of the thiirane ring formation.

Fragment A Synthesis : The tert-butylperoxy methyl fragment is first synthesized, typically resulting in the key intermediate, tert-butyl oxiranylmethyl peroxide, as described in section 2.2.2.

Fragment B (Sulfur Source) : A simple sulfur-donating reagent, such as potassium thiocyanate or thiourea, acts as the second component. researchgate.netresearchgate.net

Conjugation Step : The two fragments are combined in a single reaction. The epoxide ring of tert-butyl oxiranylmethyl peroxide is opened by the sulfur nucleophile, which then cyclizes to form the thiirane ring. This reaction transforms the epoxide precursor into the final thiirane-peroxide conjugate. researchgate.net

This convergent approach is efficient because it allows for the preparation and purification of the key peroxide-containing intermediate before the final, often sensitive, thiirane formation step.

A divergent aspect can also be considered. The intermediate, tert-butyl oxiranylmethyl peroxide, is a versatile precursor. From this single compound, a variety of related structures could be synthesized by reacting the epoxide with different nucleophiles, making it a branch point for creating a library of peroxide-containing molecules.

Control of Stereochemistry in the Synthesis of Substituted Thiiranes and Peroxy-Containing Analogues

The control of stereochemistry is a fundamental challenge in the synthesis of three-membered heterocyclic rings. For 2-[(tert-Butylperoxy)methyl]thiirane, the stereocenter is the carbon atom of the thiirane ring to which the peroxymethyl group is attached.

Therefore, to synthesize an enantiomerically pure version of 2-[(tert-Butylperoxy)methyl]thiirane, one must start with an enantiomerically pure precursor, such as (R)- or (S)-2-(chloromethyl)oxirane, to generate the corresponding chiral tert-butyl oxiranylmethyl peroxide. The subsequent stereospecific sulfurization will then yield the target thiirane with the corresponding chirality.

Table 2: Stereochemical Correlation in Thiirane Synthesis from Epoxides

Starting Epoxide Stereochemistry Reagent Mechanism Final Thiirane Stereochemistry Reference
cis-Epoxide Thiourea/Thiocyanate Double Sₙ2 Inversion cis-Thiirane nih.gov
trans-Epoxide Thiourea/Thiocyanate Double Sₙ2 Inversion trans-Thiirane nih.gov
(R)-Styrene Oxide Thiourea/Silica Gel Stereospecific Conversion (S)-Styrene Sulfide researchgate.net

This principle of stereospecific conversion is a powerful tool, ensuring that the chirality established in the peroxide-containing epoxide intermediate is faithfully transferred to the final 2-[(tert-Butylperoxy)methyl]thiirane product. researchgate.net

Elucidating the Reactivity and Reaction Mechanisms of 2 Tert Butylperoxy Methyl Thiirane

Mechanistic Studies of Thiirane (B1199164) Ring Transformations

The thiirane ring is a versatile synthetic intermediate due to its propensity for ring-opening, desulfurization, and ring-expansion reactions. nih.govresearchgate.net The presence of the (tert-butylperoxy)methyl substituent on the ring introduces specific electronic and steric factors that influence the regioselectivity and pathways of these transformations.

Nucleophilic Ring-Opening Pathways and Regioselectivity in Thiiranes

The reaction of unsymmetrical thiiranes with nucleophiles is a fundamental transformation that typically proceeds via an S(_N)2 mechanism. The regioselectivity of this attack is governed by a combination of steric and electronic effects. Generally, for alkyl-substituted thiiranes, the nucleophile attacks the less substituted carbon atom due to reduced steric hindrance. researchgate.netresearchgate.net

In the case of 2-[(tert-butylperoxy)methyl]thiirane, the substituent is not directly on a ring carbon, but on a methyl group attached to it. The primary site of nucleophilic attack is expected to be the unsubstituted C-3 carbon of the thiirane ring. This pathway is favored as it avoids the steric bulk of the adjacent substituent. The reaction results in the formation of a thiol after workup, with the nucleophile attached to the C-3 carbon. youtube.commagtech.com.cn

Quantum chemical studies on similar three-membered heterocycles confirm that the activation energy for nucleophilic ring-opening decreases in the order aziridine (B145994) > phosphirane > epoxide > thiirane, indicating the high reactivity of the thiirane ring. researchgate.netnih.gov The reaction involves a trans-addition, leading to a specific stereochemical outcome.

Nucleophile (Nu⁻)Predicted Major Product after Ring-OpeningReaction Type
Ammonia (NH₃)1-(tert-Butylperoxy)-3-amino-2-propanethiolAminolysis
Hydride (H⁻ from LiAlH₄)1-(tert-Butylperoxy)-2-propanethiolReduction youtube.com
Methyl Grignard (CH₃MgBr)1-(tert-Butylperoxy)-3-methyl-2-butanethiolAlkylation youtube.com
Thiolates (RS⁻)1-(tert-Butylperoxy)-3-(alkylthio)-2-propanethiolThiolysis

Electrophilic Activation and Subsequent Ring-Opening Mechanisms of Thiiranes

The thiirane ring can be activated by electrophiles, such as Brønsted or Lewis acids, which coordinate to the sulfur atom's lone pair of electrons. youtube.com This coordination enhances the electrophilicity of the ring carbons, making them more susceptible to attack by even weak nucleophiles. This activation can also alter the regioselectivity of the ring-opening. researchgate.net For 2-[(tert-butylperoxy)methyl]thiirane, electrophilic activation would result in the formation of an episulfonium-like intermediate. The subsequent nucleophilic attack would still likely occur at the less sterically hindered carbon. For instance, reaction with concentrated hydrochloric acid would involve protonation of the sulfur, followed by attack of the chloride ion on a ring carbon, yielding a β-halothiol. youtube.com An alternative approach involves the use of electrophilic arynes to activate the ring, enabling a three-component reaction with various nucleophiles to form diverse thioethers. rsc.org

Radical-Mediated Transformations Involving Thiirane Cleavage

The C-S bonds of the thiirane ring can undergo homolytic cleavage under thermal or photochemical conditions to generate a diradical intermediate. nih.gov This diradical can then participate in various subsequent reactions. One proposed mechanism for thermal decomposition involves the initial homolytic ring-opening, followed by the attack of the resulting diradical on another thiirane molecule in a radical chain reaction. nih.gov

Additionally, thiyl radicals can mediate transformations of molecules containing allylic C-N bonds, proceeding through the abstraction of an allylic hydrogen. nih.gov In the context of 2-[(tert-butylperoxy)methyl]thiirane, the presence of the peroxide group makes radical pathways particularly relevant. Decomposition of the peroxy group (see section 3.2) generates highly reactive radicals that could initiate thiirane ring cleavage by abstracting a hydrogen atom from one of the ring carbons, leading to a cascade of radical reactions.

Desulfurization Reactions of Thiiranes and Mechanistic Implications

A characteristic reaction of thiiranes is desulfurization to yield the corresponding alkene. youtube.com This transformation can be achieved using various reagents, such as phosphines, or through thermal decomposition. nih.govtandfonline.com The thermal desulfurization of thiirane is proposed to occur via a bimolecular pathway, where one thiirane molecule transfers its sulfur atom to another, forming an intermediate thiirane 1-sulfide, which then decomposes to an alkene and S₂. nih.gov This mechanism is consistent with the retention of stereochemistry observed in the desulfurization of substituted thiiranes.

For 2-[(tert-butylperoxy)methyl]thiirane, desulfurization would produce allyl tert-butyl peroxide. Studies on electron-rich thiiranes have shown that they can undergo spontaneous, non-stereospecific desulfurization over time, suggesting the involvement of a different mechanism, possibly through a thiocarbonyl ylide intermediate. nih.gov Catalytic desulfurization on molybdenum-based catalysts has also been studied, involving the adsorption of the thiirane onto the catalyst surface followed by C-S bond cleavage. researchgate.net

Ring Expansion Reactions of Thiiranes to Form Larger Thiaheterocycles

Thiiranes serve as precursors for the synthesis of larger sulfur-containing heterocycles, such as four-membered thietanes and larger thiacrowns. researchgate.net These ring expansions can proceed through several mechanisms, including nucleophilic or electrophilic ring-opening followed by an intramolecular cyclization. beilstein-journals.org

One common pathway involves the rearrangement of a (1-haloalkyl)thiirane, which proceeds through an intermediate 1-thiabicyclo[1.1.0]butane-1-ium ion to form a 3-substituted thietane (B1214591). beilstein-journals.org Another method is the reaction of a thiirane-2-methanol derivative under Mitsunobu conditions, where the initial alcohol reacts to form a phosphonium (B103445) salt, which then undergoes an intramolecular substitution to yield a thietane. beilstein-journals.org Ring-expansion polymerization of thiiranes can also be initiated by cyclic compounds, leading to the formation of macrocycles and cyclic polymers. researchgate.net For 2-[(tert-butylperoxy)methyl]thiirane, a ring expansion would require a modification of the side chain to introduce a suitable group for intramolecular cyclization after an initial ring-opening step.

Reaction TypeKey Intermediate/ConditionsProductReference
Nucleophilic Ring Expansion(1-Haloalkyl)thiiranes, Base3-Substituted Thietanes beilstein-journals.org
Mitsunobu ReactionThiirane-2-methanol, DEAD, PPh₃Thietanes beilstein-journals.org
Electrophilic Ring ExpansionSulfur ylides, Rhodium catalystFunctionalized Thietanes beilstein-journals.org
Ring-Expansion PolymerizationCyclic initiators (e.g., thiazolidine-2,4-dione)Cyclic Polymers/Thiacrowns researchgate.net

Investigation of Peroxy Group Reactivity and Decomposition Pathways

The tert-butylperoxy group is characterized by its thermally labile O-O bond, which has a bond-dissociation energy of approximately 20 to 50 kcal/mol. fsu.edu This weakness makes organic peroxides prone to decomposition, which can be initiated by heat, light, or chemical catalysts. fsu.eduwikipedia.org The decomposition of di-tert-butyl peroxide is a well-studied model for this reactivity.

Thermal decomposition proceeds via homolytic cleavage of the O-O bond, generating two tert-butoxy (B1229062) radicals ((CH₃)₃CO•). chemicalbook.comacs.org These highly reactive radicals can then undergo several subsequent reactions:

Hydrogen Abstraction: The tert-butoxy radical can abstract a hydrogen atom from a suitable donor molecule (including another peroxide molecule) to form tert-butyl alcohol. cdnsciencepub.com

β-Scission: The tert-butoxy radical can fragment, breaking a C-C bond to yield acetone (B3395972) and a methyl radical (•CH₃).

Combination: Radicals in the system can combine. For example, two methyl radicals can form ethane, or a methyl radical can combine with a tert-butoxy radical to form methyl tert-butyl ether.

The presence of acids or bases can significantly influence the decomposition pathway and lower the decomposition temperature, thereby increasing the thermal hazard. nih.gov The decomposition of organic peroxides is a key step in many important chemical transformations, including the initiation of polymerization reactions and various rearrangements. chemicalbook.comnih.gov

In the specific case of 2-[(tert-butylperoxy)methyl]thiirane, the decomposition of the peroxy group would generate a tert-butoxy radical and a 2-(thiiran-2-yl)methoxy radical. The proximity of the reactive thiirane ring could lead to unique intramolecular reactions. The initially formed radicals could induce polymerization or cleavage of the thiirane ring, leading to a complex mixture of products. The self-accelerating decomposition temperature (SADT) is a critical parameter for the safe handling of peroxides, representing the lowest temperature at which decomposition generates heat faster than it can be dissipated. wikipedia.org

ReactantDecomposition ConditionPrimary Radical(s) FormedMajor Final ProductsReference
Di-tert-butyl peroxideThermal (High Temp)tert-Butoxy radical ((CH₃)₃CO•)tert-Butyl alcohol, Acetone, Methane chemicalbook.comacs.org
tert-Butyl hydroperoxideInduced by radicalstert-Butoxy radical, Hydroxy radicaltert-Butyl alcohol, Oxygen, Di-tert-butyl peroxide cdnsciencepub.com
tert-Butyl peroxy-3,5,5-trimethylhexanoateThermal (DSC)tert-Butoxy radical, Carboxy radicalDecomposition products (runaway reaction) nih.gov
2-[(tert-Butylperoxy)methyl]thiiraneThermal (Predicted)tert-Butoxy radical, 2-(Thiiran-2-yl)methoxy radicalComplex mixture from radical reactions with thiirane ringGeneral Peroxide Chemistry wikipedia.orgchemicalbook.com

Homolytic and Heterolytic Cleavage of the Peroxide O-O Bond

The reactivity of 2-[(tert-butylperoxy)methyl]thiirane is primarily initiated by the cleavage of the weak O-O bond within the tert-butylperoxy group. wikipedia.org This cleavage can proceed through two distinct mechanisms: homolytic and heterolytic cleavage.

Homolytic cleavage , or homolysis, involves the symmetrical breaking of the O-O bond, where each oxygen atom retains one of the bonding electrons. maricopa.edu This process, typically induced by thermal energy (heat) or ultraviolet (UV) light, results in the formation of two free radicals: a tert-butoxyl radical and a 2-(thiiranylmethyl)oxyl radical. wikipedia.orgquora.comlibretexts.org The O-O bond is relatively weak, with a bond dissociation energy (BDE) in the range of 190–210 kJ/mol (45–50 kcal/mol), which is significantly lower than that of C-C, C-H, or C-O bonds. wikipedia.org This low BDE facilitates homolysis, making such peroxides excellent radical initiators. wikipedia.orgnih.gov For dialkyl peroxides like dimethyl peroxide, the BDE is approximately 39 kcal/mol. acs.orgwayne.edu The presence of bulky alkyl groups can influence this value, but the fundamental weakness of the bond remains.

Heterolytic cleavage , or heterolysis, involves the asymmetrical breaking of the O-O bond, where one oxygen atom retains the entire bonding electron pair, leading to the formation of ions. maricopa.edu This process is less common for dialkyl peroxides in non-polar environments but can be promoted by polar solvents or the presence of acid or base catalysts. quora.comunacademy.com In an acid-catalyzed reaction, protonation of one of the peroxide oxygens would precede cleavage, potentially leading to a carbocation and an alcohol. Conversely, base-catalyzed pathways could involve deprotonation at a suitable position, although this is less likely for this specific molecule without an acidic proton adjacent to the peroxide. The energy required for heterolytic cleavage is generally much higher than for homolytic cleavage in the gas phase, but this can be altered significantly in ionizing solvents. unacademy.com

The preferred cleavage pathway is highly dependent on the reaction conditions. Non-polar solvents and the presence of radical initiators (light, heat) strongly favor homolytic cleavage. quora.com In contrast, polar solvents and ionic reagents can facilitate heterolytic pathways. unacademy.comelectronicsandbooks.com

Table 1: Comparison of O-O Bond Dissociation Enthalpies (BDE) in Various Peroxides

Peroxide CompoundBond Dissociation Enthalpy (kcal/mol)Reference
Hydrogen Peroxide (HO-OH)~50 acs.org
Methyl Hydroperoxide (CH₃O-OH)~45 acs.org
Dimethyl Peroxide (CH₃O-OCH₃)~39 acs.orgwayne.edu
Generic Dialkyl Peroxide (RO-OR)~37-50 wikipedia.orgwayne.edu
Diacetyl Peroxide~38 acs.org

Generation and Subsequent Reactions of Peroxy Radicals (ROO•) from the tert-Butylperoxy Moiety

While the term "peroxy radical" (ROO•) is often used, the initial homolytic cleavage of a dialkyl peroxide like 2-[(tert-butylperoxy)methyl]thiirane actually generates alkoxy radicals (RO•). wikipedia.org Specifically, this would yield a tert-butoxyl radical (t-BuO•) and a 2-(thiiranylmethyl)oxyl radical. Peroxy radicals (ROO•) are more typically formed from the reaction of alkyl radicals with molecular oxygen or from the decomposition of hydroperoxides (ROOH). digitellinc.com

The tert-butoxyl radical is a highly reactive and electrophilic intermediate. princeton.edu Its fate is primarily determined by two competing pathways:

Hydrogen Abstraction: The t-BuO• radical can abstract a hydrogen atom from a suitable donor (like a solvent molecule or another substrate molecule) to form tert-butyl alcohol, a stable end product. princeton.edu

β-Scission: The t-BuO• radical can undergo fragmentation, breaking a C-C bond to yield a molecule of acetone and a methyl radical (•CH₃). princeton.edu

The 2-(thiiranylmethyl)oxyl radical also has several potential reaction pathways. It could abstract a hydrogen atom to form the corresponding alcohol, 2-(hydroxymethyl)thiirane. Alternatively, intramolecular reactions, such as attack on the sulfur atom or rearrangement, could occur, driven by the proximity of the reactive radical center and the strained thiirane ring.

The reactions of organic peroxy radicals with unsaturated compounds, such as alkenes, have been studied and may not always lead to epoxide formation as previously thought. nih.govrsc.org Instead, the reaction can proceed by addition of the peroxy radical to the double bond, followed by reaction with oxygen to form a new, larger peroxy radical. rsc.org These radicals are key intermediates in a wide range of biological and chemical processes. nih.gov

Rearrangement Pathways of Organic Peroxides and Their Products

Organic peroxides can undergo various rearrangement reactions, often catalyzed by acids or bases, which lead to non-peroxide products. nih.govnih.gov These transformations typically involve the cleavage of the O-O bond coupled with the migration of a substituent. nih.gov

One notable example is the Kornblum-DeLaMare rearrangement , which occurs under basic conditions. wikipedia.orgwikipedia.org This reaction involves the base-catalyzed conversion of a primary or secondary organic peroxide, which has an adjacent hydrogen atom, into a ketone and an alcohol. wikipedia.orgresearchgate.netrsc.org For 2-[(tert-butylperoxy)methyl]thiirane, this specific rearrangement is unlikely as there is no hydrogen atom directly on the carbon bearing the peroxy group.

Another significant pathway is the Criegee rearrangement , which involves the acid-catalyzed rearrangement of peroxy esters to form carbonyl compounds. nih.gov While not directly applicable to a dialkyl peroxide, related acid-catalyzed rearrangements of hydroperoxides are well-documented. cdnsciencepub.com These processes typically involve protonation of the peroxide, followed by heterolytic cleavage of the O-O bond and a concerted migration of an alkyl or aryl group to the electron-deficient oxygen atom. cdnsciencepub.com

In the context of 2-[(tert-butylperoxy)methyl]thiirane, a hypothetical acid-catalyzed rearrangement could potentially involve the migration of the thiiranylmethyl group, although such a pathway has not been specifically documented for this molecule. The products of such rearrangements are diverse and depend heavily on the structure of the starting peroxide and the reaction conditions. nih.govnih.gov

Oxidative Capabilities of the Peroxy Functional Group in Organic Transformations

The peroxide functional group is a potent oxidant, a property widely exploited in organic synthesis. wikipedia.org The tert-butylperoxy group in 2-[(tert-butylperoxy)methyl]thiirane can participate in oxidation reactions, with the most likely intramolecular target being the sulfur atom of the thiirane ring.

The oxidation of sulfides (R-S-R') to sulfoxides (R-S(O)-R') and subsequently to sulfones (R-S(O)₂-R') is a fundamental transformation in organic chemistry. researchgate.netnih.govrsc.org This oxidation can be achieved using various peroxide reagents, most commonly hydrogen peroxide, often in the presence of a catalyst. researchgate.netnih.govsci-hub.seorganic-chemistry.org

For 2-[(tert-butylperoxy)methyl]thiirane, an intramolecular oxidation of the thiirane sulfur is highly plausible. This would proceed via the transfer of an oxygen atom from the peroxide group to the sulfur atom.

Step 1: Oxidation to Thiirane-S-oxide. The initial oxidation would yield 2-[(tert-butylperoxy)methyl]thiirane-1-oxide.

Step 2: Oxidation to Thiirane-S,S-dioxide. Further oxidation, though often requiring harsher conditions, could potentially lead to the corresponding thiirane-1,1-dioxide.

The selectivity of this oxidation (sulfoxide vs. sulfone) is often difficult to control, as overoxidation to the sulfone is a common side reaction. nih.gov However, careful selection of reaction conditions can favor the formation of the sulfoxide. nih.govorganic-chemistry.org This intramolecular oxidation represents a key synergistic pathway where one functional group directly transforms the other within the same molecule.

Table 2: Potential Products of Intramolecular Oxidation

ReactantOxidation StatePotential Product
2-[(tert-Butylperoxy)methyl]thiiraneFirst Oxidation2-[(tert-Butylperoxy)methyl]thiirane-1-oxide
2-[(tert-Butylperoxy)methyl]thiirane-1-oxideSecond Oxidation2-[(tert-Butylperoxy)methyl]thiirane-1,1-dioxide

Intermolecular and Intramolecular Reactivity Synergies within the Thiirane-Peroxide System

The close proximity of the thiirane and peroxide functionalities in 2-[(tert-butylperoxy)methyl]thiirane allows for significant intramolecular interactions that can govern its reactivity, stereochemistry, and propensity for complex reaction cascades.

Directed Reactions and Stereocontrol Facilitated by Adjacent Functionalities

The concept of neighboring group participation (NGP) , or anchimeric assistance, is critical to understanding the reactivity of this system. wikipedia.orglibretexts.org NGP occurs when a substituent in a molecule acts as an internal nucleophile, assisting in a reaction and influencing its rate and stereochemical outcome. libretexts.orgvedantu.comsmartstartinstitute.comnih.gov

In 2-[(tert-butylperoxy)methyl]thiirane, the sulfur atom of the thiirane ring, with its available lone pairs of electrons, can act as an internal nucleophile. wikipedia.orgvedantu.comyoutube.com This participation can manifest in several ways:

Rate Acceleration: The sulfur atom can facilitate the cleavage of the peroxide O-O bond. By attacking one of the peroxide oxygens, it can form a cyclic sulfonium-like transition state or intermediate. This intramolecular process is often kinetically favored over intermolecular reactions, leading to a significant rate enhancement. wikipedia.orgvedantu.comsmartstartinstitute.com The hydrolysis of sulfur mustards, for instance, is thousands of times faster than that of their ether analogues due to NGP by the sulfur atom. smartstartinstitute.comyoutube.com

Stereocontrol: NGP is well-known to influence the stereochemical outcome of reactions, often leading to retention of configuration at a chiral center through a double inversion mechanism. smartstartinstitute.com In a reaction at the carbon bearing the thiirane, the sulfur could attack to displace a leaving group, forming a bicyclic intermediate. Subsequent attack by an external nucleophile would open this intermediate, resulting in a net retention of stereochemistry. smartstartinstitute.com While the primary focus here is on peroxide reactivity, if a reaction were to occur at the stereocenter of the thiirane, the peroxide group could similarly exert stereocontrol.

Exploration of Cascade Reactions and Complex Rearrangements Induced by Combined Reactivity

The initial cleavage of the peroxide bond can trigger a cascade of subsequent reactions, leading to complex molecular rearrangements and the formation of intricate products. A cascade reaction is a sequence of intramolecular transformations where the formation of one bond or intermediate triggers the next step.

A plausible cascade for 2-[(tert-butylperoxy)methyl]thiirane, initiated by homolytic cleavage, could proceed as follows:

Initiation: Thermal or photochemical homolysis of the O-O bond generates a tert-butoxyl radical and a 2-(thiiranylmethyl)oxyl radical.

Intramolecular Radical Addition: The highly reactive 2-(thiiranylmethyl)oxyl radical can attack the adjacent sulfur atom. This would lead to the opening of the strained three-membered thiirane ring.

Ring Expansion/Fragmentation: The resulting sulfur-centered radical intermediate could then undergo further rearrangement. For example, a ring expansion to a more stable five- or six-membered heterocyclic system is a possible pathway. Alternatively, fragmentation of the molecule could occur. Thiyl radicals (RS•), derived from thiols or disulfides, are known to be key intermediates in various chemical and biochemical reactions. wikipedia.org

Termination: The cascade would conclude through radical combination or hydrogen abstraction, yielding stable final products.

This hypothetical cascade highlights how the initial energy input to cleave one bond can unleash the stored ring strain of the thiirane and the reactivity of radical intermediates to drive a complex series of transformations, potentially forming products structurally distant from the starting material.

Ring-Opening Polymerization (ROP) of Thiirane-Containing Monomers

The ring-opening polymerization (ROP) of thiiranes, also known as episulfides, represents a significant pathway to the synthesis of polythioethers. These polymers are valued for their unique properties, including high refractive indices, metal-binding capabilities, and chemical stability. The driving force for the ROP of the three-membered thiirane ring is the relief of substantial ring strain, which makes the process thermodynamically favorable. wikipedia.orgwiley-vch.de The polymerization can proceed through various mechanisms, including anionic, cationic, and radical pathways, each influenced by the monomer's substituents and the reaction conditions employed. wikipedia.orgrsc.orgmdpi.com

Anionic Polymerization Mechanisms of Thiiranes

Anionic ring-opening polymerization (AROP) of thiiranes is a well-established and efficient method for producing polythioethers. researchgate.net The mechanism is characterized by the nucleophilic attack of an initiator on one of the electrophilic carbon atoms of the thiirane ring. wikipedia.orgyoutube.com This attack forces the ring to open, generating a thiolate anion as the propagating species. chempedia.info

Initiation: The process begins with a strong nucleophilic initiator, such as an organometallic compound (e.g., n-butyllithium), an alkoxide, or a thiolate, attacking a carbon atom of the thiirane ring. chempedia.infosemanticscholar.org This results in the formation of a dimeric or oligomeric thiolate anion.

Propagation: The newly formed thiolate chain end then attacks another monomer molecule in a sequential, chain-growth manner. semanticscholar.orgdu.edu.eg In highly purified systems, free from protic impurities, the anionic polymerization of thiiranes can proceed as a living polymerization, meaning there are no inherent termination steps. du.edu.eg This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. ethernet.edu.et

Termination: Termination is typically achieved by the deliberate addition of a proton-donating agent, such as water or an alcohol, which quenches the active thiolate chain end. du.edu.eg

The regioselectivity of the nucleophilic attack on unsymmetrically substituted thiiranes, such as 2-[(tert-Butylperoxy)methyl]thiirane, is governed by both steric and electronic factors. Generally, the attack occurs at the less sterically hindered carbon atom. researchgate.net

FeatureDescription
Initiators Nucleophiles: Organolithium compounds, Grignard reagents, alkoxides, thiolates, sodium amide (NaNH2). chempedia.infodu.edu.eg
Propagating Species Thiolate anion (-S⁻). chempedia.info
Solvents Aprotic solvents such as tetrahydrofuran (B95107) (THF), toluene, or hexane. du.edu.eguni-bayreuth.de
Characteristics Can be a "living" polymerization in the absence of impurities, allowing for the synthesis of block copolymers and polymers with controlled architectures. du.edu.egethernet.edu.et
Termination Not inherent to the system; requires the addition of a quenching agent (e.g., water, alcohol). du.edu.eg

Cationic Polymerization Mechanisms of Thiiranes

Cationic ring-opening polymerization (CROP) of thiiranes proceeds through an electrophilic mechanism. The reaction is initiated by the activation of the sulfur atom in the thiirane ring by a cationic initiator, such as a protic acid or a Lewis acid. researchgate.netwikipedia.org

Initiation: The process starts when an initiator, for example, a Lewis acid in conjunction with a co-catalyst like water, generates a proton (H⁺). youtube.com This proton or other electrophile attacks the lone pair of electrons on the sulfur atom of the thiirane monomer, forming a cyclic sulfonium (B1226848) ion. mdpi.comresearchgate.net

Propagation: A second monomer molecule then acts as a nucleophile, attacking one of the carbon atoms of the activated, positively charged thiiranium ion. This results in the opening of the ring and the regeneration of a tertiary sulfonium ion at the chain end, which continues the propagation. youtube.comresearchgate.net CROP can be complex and may involve competing mechanisms, such as the active chain end (ACE) mechanism described here, or an activated monomer (AM) mechanism where the initiator activates a monomer that is then attacked by the neutral polymer chain end. mdpi.comresearchgate.net

Termination and Chain Transfer: CROP of thiiranes is often subject to termination and chain transfer reactions. Termination can occur through reaction with the counter-ion or impurities. aston.ac.uk Chain transfer to the monomer is also a common occurrence, which can limit the molecular weight of the resulting polymer. wikipedia.org Desulfurization of the thiirane monomer can also occur as a side reaction during cationic polymerization. researchgate.net

FeatureDescription
Initiators Electrophiles: Protic acids (H₂SO₄), Lewis acids (BF₃, AlCl₃, TiCl₄), carbenium ion salts. wikipedia.orgyoutube.comresearchgate.net
Propagating Species Tertiary sulfonium ion. mdpi.comresearchgate.net
Solvents Typically polar, non-nucleophilic solvents like dichloromethane (B109758) or nitrobenzene.
Characteristics Prone to side reactions such as chain transfer and termination, making control over molecular weight more challenging than in AROP. wikipedia.orgaston.ac.uk
Termination Can occur via reaction with counter-ions, impurities, or through intramolecular cyclization to form cyclic oligomers. aston.ac.uk

Radical Ring-Opening Polymerization Strategies for Sulfur-Containing Heterocycles

Radical ring-opening polymerization (rROP) is a chain-growth polymerization that proceeds via a free-radical mechanism. rsc.orgresearchgate.net While less common for simple thiiranes compared to anionic or cationic routes, rROP is a viable and important strategy for various sulfur-containing cyclic monomers, particularly those that can generate stabilized radicals upon ring-opening, such as cyclic disulfides. rsc.org The attack of a radical initiator on the monomer leads to the opening of the heterocycle, producing a sulfur-centered radical that can then propagate the polymerization. rsc.org

For a monomer like 2-[(tert-Butylperoxy)methyl]thiirane, the presence of the peroxy group makes a radical pathway highly relevant. The peroxy linkage can be homolytically cleaved by heat or light to generate radicals, which can then initiate polymerization. This is a key feature of peroxide-containing compounds, which are widely used as radical initiators. tcichemicals.com

Key Radical Polymerization Strategies:

Thermal Initiation: Using conventional radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) that decompose upon heating. tcichemicals.com In the case of 2-[(tert-Butylperoxy)methyl]thiirane, the monomer itself can serve as the thermal initiator. researchgate.net

Redox Initiation: Employing a redox pair, such as an organic peroxide and a tertiary amine, to generate radicals at lower temperatures. nih.govmdpi.com

Photoinitiation: Using photoinitiators that generate radicals upon exposure to UV light.

The rROP mechanism allows for the incorporation of functionalities into the polymer backbone that might not be compatible with conventional vinyl monomer polymerization. wikipedia.org

StrategyInitiator SystemMechanism
Thermal Initiation Azo compounds (AIBN), Organic Peroxides (BPO). tcichemicals.comHomolytic cleavage of the initiator by heat to form primary radicals.
Redox Initiation Peroxide/Amine systems (e.g., BPO/DMT), Peroxide/Thiol systems. nih.govSingle-electron transfer reaction between an oxidizing and a reducing agent generates radicals at ambient temperatures.
Self-Initiation Monomer with a labile bond (e.g., peroxy group).The monomer itself decomposes under thermal or photolytic conditions to initiate polymerization.

Influence of the Peroxy Moiety on Thiirane Polymerization Kinetics and Thermodynamics

The presence of the 2-[(tert-butylperoxy)methyl] substituent profoundly influences the polymerization behavior of the thiirane monomer, setting it apart from simple alkyl-substituted thiiranes. This influence extends to both the kinetics and thermodynamics of the polymerization process, primarily by introducing a thermally labile radical source directly into the monomer structure.

Influence on Kinetics:

The most significant kinetic effect of the peroxy moiety is its ability to act as a built-in thermal initiator. researchgate.netnouryon.com The O-O bond in the tert-butylperoxy group is relatively weak and can undergo homolytic cleavage at elevated temperatures (typically >100 °C) to generate a tert-butoxyl radical and another radical fragment. These radicals can initiate a radical ring-opening polymerization.

This dual role as both monomer and initiator leads to several kinetic consequences:

Auto-initiation: The polymerization can be initiated simply by heating the monomer in bulk or solution, without the need for an external initiator.

Complex Kinetics: The rate of polymerization will depend not only on monomer concentration but also on the rate of peroxide decomposition, which is itself temperature-dependent. This can lead to complex kinetic profiles, potentially involving auto-acceleration as the reaction temperature increases due to the exothermic nature of polymerization. mdpi.com

Side Reactions: The highly reactive radicals generated can participate in side reactions other than propagation, such as hydrogen abstraction from the polymer backbone or from the methyl groups. This can lead to chain branching and cross-linking, impacting the final properties of the polymer. mdpi.com

Influence on Thermodynamics:

The thermodynamics of ROP are primarily driven by the release of ring strain, which provides a negative enthalpy of polymerization (ΔHₚ). wiley-vch.de The polymerization becomes feasible when the Gibbs free energy change (ΔGₚ = ΔHₚ - TΔSₚ) is negative.

The peroxy group adds another layer to the thermodynamic considerations:

Ceiling Temperature (T_c): Like other polymerizations, the ROP of thiiranes is subject to a ceiling temperature, above which the polymer is thermodynamically unstable and depolymerization is favored. wiley-vch.de The heat generated by the exothermic polymerization, especially in a bulk system with auto-initiation, could potentially raise the system temperature towards or above T_c, affecting the achievable monomer conversion and molecular weight.

ParameterInfluence of the Peroxy MoietyRationale
Initiation Pathway Introduces a dominant radical initiation pathway.The tert-butylperoxy group is a known thermal radical source. tcichemicals.comnouryon.com
Activation Energy (Eₐ) The overall Eₐ will be a composite of peroxide decomposition, initiation, and propagation steps.The decomposition of the peroxide has its own activation energy, which becomes a rate-limiting factor for initiation. mdpi.com
Rate of Polymerization (Rₚ) Potentially complex, with a strong temperature dependence and possibility of auto-acceleration.Rₚ will be linked to the rate of radical formation from the monomer itself.
Polymer Structure Increased likelihood of branching and cross-linking.Radicals can induce chain transfer to the polymer, leading to a more complex architecture than in a clean anionic or cationic polymerization. mdpi.com
Thermodynamic Feasibility Overall process remains driven by ring strain relief.The enthalpy of polymerization (ΔHₚ) for the thiirane ring is significantly negative, ensuring the thermodynamic driving force is present. wiley-vch.de

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Fine Structural and Stereochemical Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei. For 2-[(tert-butylperoxy)methyl]thiirane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the thiirane (B1199164) ring, the methylene (B1212753) bridge, and the tert-butyl group. The diastereotopic protons of the methylene group adjacent to the chiral center of the thiirane would likely appear as a complex multiplet, further complicated by coupling to the vicinal proton on the thiirane ring. The chemical shifts of the thiirane ring protons are characteristically found in the upfield region, and their coupling constants would be invaluable in determining their relative stereochemistry (cis/trans).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2-[(tert-Butylperoxy)methyl]thiirane

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
tert-Butyl (9H)1.2 - 1.4s-
Methylene (2H)3.0 - 3.5m-
Thiirane Ring (3H)2.2 - 2.8m-

Note: The predicted values are illustrative and would need to be confirmed by experimental data.

Mass Spectrometry for Elucidating Reaction Intermediates and Complex Product Mixtures

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. For a reactive species like 2-[(tert-butylperoxy)methyl]thiirane, MS is particularly useful for identifying transient intermediates in its synthesis or decomposition pathways.

Under electron ionization (EI), the molecular ion peak might be weak or absent due to the facile cleavage of the peroxide bond. The fragmentation pattern would likely be dominated by the loss of a tert-butoxy (B1229062) radical or a tert-butyl radical. The subsequent fragmentation of the remaining thiirane-containing cation would provide further structural clues.

Soft ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), would be more suitable for observing the intact molecular ion. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition, confirming the molecular formula of C₇H₁₄O₂S.

Table 2: Potential Fragmentation Pathways of 2-[(tert-Butylperoxy)methyl]thiirane in Mass Spectrometry

Fragment Ion Proposed Structure m/z (Monoisotopic)
[M]+•C₇H₁₄O₂S162.07
[M - O-tBu]+C₃H₅S73.01
[tBu]+C₄H₉57.07

X-ray Crystallography for Precise Molecular Architecture Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. While obtaining suitable single crystals of a potentially unstable liquid like 2-[(tert-butylperoxy)methyl]thiirane might be challenging, the preparation of a stable, crystalline derivative could provide invaluable structural information.

A successful crystal structure determination would provide precise bond lengths, bond angles, and torsion angles, unequivocally establishing the molecular conformation in the solid state. This would allow for the direct visualization of the relative orientation of the tert-butylperoxy group and the thiirane ring. Furthermore, the analysis of intermolecular interactions in the crystal lattice, such as hydrogen bonds or van der Waals forces, could offer insights into the packing forces that govern the solid-state structure.

Computational and Theoretical Investigations of 2 Tert Butylperoxy Methyl Thiirane

Quantum Chemical Calculations on Reaction Pathways and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and high-level ab initio methods, are essential for mapping the potential energy surfaces of chemical reactions. nih.govsuperfri.orgresearchgate.net These calculations allow for the determination of the geometries of reactants, products, intermediates, and transition states, as well as their relative energies, providing deep insights into reaction mechanisms and kinetics.

The three-membered thiirane (B1199164) ring is characterized by significant ring strain, making it susceptible to ring-opening reactions. wikipedia.org Computational studies on various thiirane derivatives have shown that the mechanism and activation energy of this process are highly dependent on the nature of the substituents and the reaction conditions. nih.gov For instance, in nucleophilic ring-opening reactions, the nucleophile typically attacks one of the ring carbons, proceeding through an S(_N)2-type transition state. osti.gov The regioselectivity of this attack is governed by both steric and electronic factors.

In the case of 2-[(tert-Butylperoxy)methyl]thiirane, the substituent at the C2 position is electronically complex. Quantum chemical calculations would be necessary to model the transition state for nucleophilic attack. DFT calculations on substituted thiazoles, a related sulfur-containing heterocycle, have demonstrated that electron-donating or electron-withdrawing substituents significantly influence the ring-opening pathway. nih.govresearchgate.net For 2-[(tert-Butylperoxy)methyl]thiirane, computational modeling could elucidate whether the peroxide-containing substituent directs nucleophilic attack to the C2 or C3 carbon and determine the associated activation energy. A computational study on a sulfonyl-substituted thiirane showed that base-catalyzed deprotonation at the carbon adjacent to the sulfone group initiates ring-opening, a pathway that could be theoretically investigated for the peroxide analogue. nih.gov

Table 1: Representative Calculated Activation Barriers for Ring-Opening of Substituted Heterocycles This table presents data from analogous systems to illustrate typical computational findings, as direct data for 2-[(tert-Butylperoxy)methyl]thiirane is not available.

Reactant SystemReaction TypeComputational MethodCalculated Activation Barrier (kcal/mol)Reference
Thiazole + Cpd IDirect Ring OpeningDFT14.9 researchgate.net
Substituted ThiazoleIndirect Ring OpeningDFTNot specified nih.gov
Phenylnitrile Oxide + SO₂RearrangementDLPNO-CCSD(T)9 chemrxiv.org
Phenylnitrile Oxide + Acetone (B3395972)Rearrangementr2SCAN-3c17 chemrxiv.org

The peroxide O-O bond is inherently weak, and its homolytic cleavage to form radicals is a common reaction pathway, often initiated by heat or light. High-level ab initio calculations have been instrumental in determining the bond dissociation energies (BDEs) of peroxides. aps.org Theoretical studies on the reaction of hydrogen peroxide with various organic molecules have also been performed to understand its reactivity. researchgate.netdntb.gov.ua The homolysis of the O-O bond in 2-[(tert-Butylperoxy)methyl]thiirane would generate a tert-butoxyl radical and a thiiranylmethyl-oxy radical.

Computational studies would focus on calculating the O-O BDE for this specific molecule. The proximity of the sulfur atom in the thiirane ring could influence the BDE through intramolecular interactions. The electronic structure of peroxide-based explosives has been studied computationally, revealing that interactions between peroxide groups can be repulsive and that the valence electronic structures are key to their properties. csu.edu.au Similar analyses could be applied to understand the electronic environment of the peroxide bond in the title compound. The reactivity of thiols with hydrogen peroxide has been investigated, showing that the reaction rates are related to the pKa of the thiol group, a principle that could be computationally explored in the context of the intramolecular dynamics following potential ring-opening. nih.gov

Table 2: Representative Calculated O-O Bond Dissociation Enthalpies (BDEs) for Peroxides This table presents data from analogous systems to illustrate typical computational findings, as direct data for 2-[(tert-Butylperoxy)methyl]thiirane is not available.

PeroxideComputational MethodCalculated BDE (kcal/mol)Reference
Hydrogen Peroxide (H₂O₂)G250.5 aps.org
Di-tert-butyl peroxideNot specified~45 nih.gov
Generic Dialkyl PeroxideNot specified~37 aps.org

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Reactivity

While quantum chemical calculations are excellent for studying specific points on a potential energy surface, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. mdpi.commdpi.com For a flexible molecule like 2-[(tert-Butylperoxy)methyl]thiirane, with rotations possible around the C-C and C-O single bonds, MD simulations can reveal the preferred conformations in different environments (e.g., gas phase vs. solvent).

MD simulations, using force fields optimized for organic molecules, could be employed to understand how the bulky tert-butyl group and the thiirane ring interact sterically. nih.govnih.gov These simulations would identify the most populated conformational states and the energy barriers between them. This information is crucial, as the reactivity of the molecule (both ring-opening and peroxide homolysis) can be highly dependent on its conformation. For example, specific conformations might facilitate intramolecular hydrogen abstraction or interactions between the sulfur lone pairs and the peroxide bond, potentially lowering the activation energy for certain reaction pathways.

Analysis of Electronic Structure, Bonding, and Strain in Thiirane-Peroxide Systems

A detailed analysis of the electronic structure provides fundamental insights into bonding, charge distribution, and molecular orbital interactions. For 2-[(tert-Butylperoxy)methyl]thiirane, computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify the nature of the bonding within the strained thiirane ring and the peroxide group. The C-S bonds in thiiranes are known to be "bent," a feature that can be characterized computationally. wikipedia.org

The analysis would also focus on the interaction between the sulfur atom's lone pairs and the orbitals of the peroxide group. Such interactions could potentially weaken the O-O bond or influence the electronic character of the thiirane ring. Studies on the electronic structure of crystalline peroxides have highlighted the complex balance between covalent and electrostatic interactions that stabilize the peroxide ion. aps.orgnih.gov Similar principles, applied to the intramolecular environment of 2-[(tert-Butylperoxy)methyl]thiirane, would clarify the interplay between the two functional groups. The inherent ring strain of the thiirane moiety, a major driver of its reactivity, can be quantified computationally and its effect on the adjacent peroxide group can be assessed.

Theoretical Prediction of Novel Reactivity and Transformation Pathways for Conjugated Systems

A key advantage of computational chemistry is its ability to predict novel reactivity and explore reaction pathways that may not be intuitive. nih.gov For 2-[(tert-Butylperoxy)methyl]thiirane, theoretical studies could explore reaction pathways that involve the concerted or sequential reaction of both the thiirane and peroxide functionalities.

For example, after the initial homolysis of the O-O bond, the resulting radicals could undergo intramolecular reactions. The thiiranylmethyl-oxy radical could potentially rearrange, leading to ring-opening or other transformations. Computational exploration could map out the potential energy surface for such radical-mediated pathways, identifying transition states and predicting the feasibility of novel product formation. Experimental studies on the reactions of 2-(chloromethyl)thiirane (B1265399) with nucleophiles have shown that the reaction can lead to either thiirane or thietane (B1214591) products depending on the solvent, a selectivity that could be rationalized and predicted through computational modeling for the peroxide analogue. researchgate.net Similarly, the reaction of thiiranes with various electrophilic and nucleophilic agents has been studied, providing a basis for predicting the reactivity of this functionalized version. osti.gov

Future Research Directions and Potential Applications in Advanced Organic Materials

Development of Novel Synthetic Methodologies Leveraging the Combined Functionalities of the Target Compound

The synthesis of 2-[(tert-butylperoxy)methyl]thiirane itself presents an interesting challenge, likely involving a multi-step process. A plausible route could involve the epoxidation of an appropriate allyl precursor, followed by conversion of the resulting oxirane to the thiirane (B1199164). wuxibiology.comresearchgate.net The introduction of the tert-butylperoxy group could be achieved either before or after the formation of the heterocyclic ring. Future research in this area could focus on developing more direct and efficient synthetic strategies, potentially through one-pot reactions or by utilizing novel catalytic systems.

The dual functionality of the target compound opens up possibilities for sequential or orthogonal reactions. For instance, the thiirane ring can undergo nucleophilic ring-opening reactions, while the peroxide linkage can be thermally or photochemically cleaved to generate radicals. researchgate.net This allows for the design of complex synthetic pathways where the two reactive centers are addressed in a controlled manner.

Potential Synthetic RouteKey TransformationPotential Catalyst/Reagent
Route AEpoxidation of allyl tert-butyl peroxide followed by thiolationm-CPBA, then KSCN or Thiourea (B124793)
Route BSynthesis of 2-(chloromethyl)thiirane (B1265399) and subsequent nucleophilic substitutionSodium tert-butyl hydroperoxide
Route CDirect synthesis from a suitable precursor with both functionalitiesTo be developed

This table presents hypothetical synthetic strategies based on known chemical transformations of similar compounds.

Exploration of New Polymeric Materials from Thiirane-Peroxide Hybrid Monomers

The presence of both a polymerizable thiirane ring and a radical initiator in the form of the tert-butylperoxy group makes 2-[(tert-butylperoxy)methyl]thiirane a unique monomer for the synthesis of advanced polymeric materials. Thiiranes are known to undergo ring-opening polymerization to produce poly(alkylene sulfide)s, which can exhibit interesting optical and mechanical properties. nih.gov The peroxide functionality can initiate radical polymerization of other vinyl monomers.

This dual nature allows for the creation of novel polymer architectures. For example, it could be used in "in-situ" grafting, where the thiirane is first polymerized via ring-opening, and then the pendant peroxide groups are activated to initiate the grafting of a second polymer chain. This would lead to the formation of well-defined graft copolymers with potentially unique phase-separated morphologies and properties.

Polymerization MethodResulting Polymer ArchitecturePotential Application
Ring-Opening Polymerization (ROP) of the thiiraneLinear poly(alkylene sulfide) with pendant peroxide groupsPrecursor for graft copolymers
Radical Polymerization initiated by the peroxidePolymer with thiirane functionalities in the backbone or as side chainsCross-linkable materials
Combined ROP and Radical PolymerizationGraft copolymers, block copolymersCompatibilizers, thermoplastic elastomers

This table outlines potential polymerization strategies and the resulting polymer architectures.

Design of Tailored Reagents for Specific Oxidative or Radical-Based Chemical Transformations

The 2-[(tert-butylperoxy)methyl]thiirane molecule can be envisioned as a tailored reagent for specific chemical transformations. The thermal or photochemical decomposition of the peroxide moiety generates a tert-butoxyl radical and a methyl radical, which can initiate a variety of radical reactions. wikipedia.org The presence of the thiirane ring in close proximity could lead to unique intramolecular reactions or influence the selectivity of intermolecular processes.

For example, the initial radical could abstract a hydrogen atom from a substrate, and the resulting substrate radical could then react with the thiirane ring in an intramolecular fashion, leading to the formation of complex heterocyclic structures. Alternatively, the compound could act as a bifunctional reagent in which the peroxide initiates a reaction and the thiirane subsequently traps an intermediate.

Fundamental Studies on Ring Strain and Electronic Effects in Multifunctional Heterocycles

The three-membered thiirane ring is characterized by significant ring strain, which is a key driver of its reactivity. nih.gov The presence of the electron-withdrawing (tert-butylperoxy)methyl substituent is expected to influence the electronic properties and the ring strain of the thiirane. nih.gov Computational studies could provide valuable insights into how this substituent affects the geometry, bond lengths, and electronic distribution of the thiirane ring. osti.govnih.gov

Understanding these fundamental aspects is crucial for predicting the reactivity of the molecule in various chemical processes. For instance, the increased electrophilicity of the ring carbons due to the substituent could enhance their susceptibility to nucleophilic attack. The ring strain energy is also a critical parameter in determining the thermodynamic driving force for ring-opening polymerization.

PropertyExpected Effect of the (tert-Butylperoxy)methyl GroupMethod of Investigation
Ring Strain EnergyLikely increased compared to unsubstituted thiiraneComputational Chemistry (e.g., DFT calculations)
C-S Bond LengthsPotentially elongated due to electronic effectsX-ray Crystallography, Computational Chemistry
Electrophilicity of Ring CarbonsIncreasedReactivity studies with nucleophiles, Computational analysis

This table summarizes the expected influence of the substituent on the properties of the thiirane ring and methods for their investigation.

Applications as Chemical Probes for Mechanistic Investigations in Complex Chemical Systems

The bifunctional nature of 2-[(tert-butylperoxy)methyl]thiirane makes it a potential candidate for use as a chemical probe to investigate reaction mechanisms. wuxibiology.com For example, it could be used to study radical-initiated processes in biological systems or in materials science. The peroxide can be triggered to generate a radical at a specific time and location, and the subsequent reactions of this radical can be monitored. The thiirane ring can act as a reporter group, as its ring-opening can be detected spectroscopically or chromatographically.

In a complex chemical system, the molecule could be introduced, and the peroxide function could be selectively activated. The fate of the resulting radical and its interaction with other components of the system could provide valuable information about the underlying reaction pathways. The thiirane moiety could also be used to "trap" transient intermediates, providing evidence for their existence.

Q & A

Q. What structural modifications enhance the selectivity of 2-[(tert-Butylperoxy)methyl]thiirane for specific metalloproteinases?

  • Methodological Answer : Introduce sulfone or phenoxy groups (as in SB-3CT) to improve binding to MMP-9’s hydrophobic S1’ pocket. Use X-ray crystallography to map interactions and optimize substituent bulkiness to avoid off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.